molecular formula C17H14F3NO5S2 B12628138 N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

Cat. No.: B12628138
M. Wt: 433.4 g/mol
InChI Key: GLLRMIPJDUJMSP-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative featuring a 3,4-difluorophenyl group and a sulfonyl moiety attached via a 1,1-dioxidotetrahydrothiophene ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting viral or enzymatic proteins .

Properties

Molecular Formula

C17H14F3NO5S2

Molecular Weight

433.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C17H14F3NO5S2/c18-14-4-2-11(28(25,26)12-5-6-27(23,24)9-12)8-13(14)17(22)21-10-1-3-15(19)16(20)7-10/h1-4,7-8,12H,5-6,9H2,(H,21,22)

InChI Key

GLLRMIPJDUJMSP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the difluorophenyl and sulfonyl groups requires specific reagents and conditions to ensure the correct placement and stability of these functional groups. Common reagents used in the synthesis include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new materials.

    Biology: It can be used to investigate biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its tetrahydrothiophene-3-sulfonyl group, which distinguishes it from analogs with linear or cyclic sulfonamides. Key comparisons include:

Compound Name Key Substituents Structural Differences
Target Compound 3,4-difluorophenyl; tetrahydrothiophene-3-sulfonyl Cyclic sulfone with tetrahydrothiophene backbone
5-(N-Cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (4h) 3,4-difluorophenyl; cyclopropylsulfamoyl Linear sulfamoyl group with cyclopropyl moiety
N-(3,4-Difluorophenyl)-2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide (4k) 3,4-difluorophenyl; N-(1-phenylethyl)sulfamoyl Bulky aromatic sulfamoyl group
Diflubenzuron 2,6-difluorobenzamide; chlorophenyl-urea Urea linker instead of sulfonamide; simpler fluorination pattern

Key Observations :

  • The tetrahydrothiophene sulfonyl group in the target compound introduces conformational rigidity and enhanced polarity compared to linear sulfamoyl groups (e.g., 4h) .
  • Bulky substituents (e.g., 4k’s phenylethyl group) may hinder binding to sterically sensitive targets but improve lipophilicity .
  • Diflubenzuron’s urea linker demonstrates how backbone modifications alter bioactivity, shifting applications from antiviral (target compound) to pesticidal .

Implications :

  • High yields (e.g., 4h, 77%) are achievable with less sterically demanding substituents .

Physicochemical and Pharmacological Properties

Fluorine Effects
  • Bioavailability : Fluorine at the 2-position of the benzamide (target compound) reduces basicity of adjacent amines, enhancing membrane permeability .
  • Binding Interactions : The 3,4-difluorophenyl group may engage in halogen bonding or dipole interactions with target proteins, as seen in fluorinated kinase inhibitors .
Sulfonyl Group Impact
  • Solubility: The sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs (e.g., etobenzanid ).
  • Stability : Related compounds (e.g., 4h–4k) require storage at -20°C to prevent degradation, suggesting the target compound may also need低温 storage .

Stability and Handling

  • Storage : Compounds like (R)-5-(N-(sec-Butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide require storage at -20°C, indicating sensitivity to heat/moisture .
  • Hazard Profile : Fluorinated benzamides often exhibit moderate toxicity (e.g., H302: harmful if swallowed), necessitating careful handling .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can be broken down as follows:

  • Molecular Formula : C16H14F3N2O2S
  • Molecular Weight : 348.35 g/mol
  • Key Functional Groups :
    • Difluorophenyl group
    • Sulfonamide linkage
    • Tetrahydrothiophene ring

This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown potential as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

In vitro studies are essential for understanding the pharmacological profile of this compound. Research has indicated that derivatives of similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound could also possess similar inhibitory effects. The IC50 values for these reactions provide insight into the potency of the compound against these enzymes.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound A0.50.7
Compound B0.30.6
This compoundTBDTBD

In Vivo Studies

Limited in vivo studies have been conducted on this compound; however, related compounds have demonstrated promising results in animal models for conditions such as pain and inflammation. Further research is needed to establish the efficacy and safety profile of this compound in living organisms.

Case Study 1: Cholinesterase Inhibition

A study focusing on cholinesterase inhibitors highlighted the potential of compounds with sulfonamide groups to enhance enzyme inhibition rates. The study compared various derivatives and found that modifications to the phenyl rings significantly influenced their inhibitory activity against AChE and BuChE .

Case Study 2: Anti-inflammatory Activity

Research on structurally related compounds has shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases.

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